

mPEG45-diol in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: mPEG45-diol

Cat. No.: B14013095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of methoxy-poly(ethylene glycol)-diol with an approximate molecular weight of 2088.49 g/mol (**mPEG45-diol**) in biomedical research. This document details its physicochemical properties, its role in the formation of advanced drug delivery systems such as hydrogels and nanoparticles, and its emerging use as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and biomedical engineering.

Physicochemical Properties of mPEG45-diol

mPEG45-diol is a hydrophilic and biocompatible polymer that is soluble in a variety of solvents, making it a versatile building block for biomedical constructs. Its diol functionality allows for further chemical modification and incorporation into larger polymer structures.

Property	Value	Reference
Molecular Weight	~2088.49 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]
Solubility	10 mM in DMSO	[1]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years	[1]

Applications in Hydrogel-Based Drug Delivery

mPEG45-diol can be used as a hydrophilic block in the synthesis of amphiphilic block copolymers that self-assemble into thermosensitive hydrogels. These hydrogels can serve as injectable drug depots for the sustained release of therapeutics. A notable example is the mPEG45-b-PELG16 block copolymer, which forms a hydrogel at physiological temperatures.

Characterization of mPEG45-b-PELG16 Hydrogels

The sol-to-gel transition, drug release kinetics, and cytotoxicity of mPEG45-b-PELG16 hydrogels have been characterized, demonstrating their potential for controlled drug delivery.

Parameter	Value	Conditions	Reference
Sol-to-Gel Transition Temperature	8.0 - 12.0% (w/v) in PBS transitions to a gel at 37°C	Phosphate-Buffered Saline (PBS)	[1]
Doxorubicin (Dox) Release	~40% cumulative release after 7 days	8.0% (w/v) hydrogel in PBS (pH 7.4) at 37°C	[1]
Immunoglobulin G (IgG) Release	~20% cumulative release after 7 days	8.0% (w/v) hydrogel in PBS (pH 7.4) at 37°C	[1]
Cytotoxicity (L929 cells)	> 80% cell viability at concentrations up to 1000 µg/mL after 24h	Incubation of L929 mouse fibroblast cells with the copolymer	[1]

Experimental Protocols

While specific protocols for the synthesis and application of materials solely from **mPEG45-diol** are not readily available in the provided search results, the following representative protocols for closely related mPEG-polypeptide block copolymers and PROTAC linkers can be adapted by skilled researchers.

Representative Protocol 1: Synthesis of a Thermo-Sensitive mPEG-Polypeptide Block Copolymer Hydrogel

This protocol is adapted from the synthesis of mPEG-PA-PLL triblock copolymer and can be used as a general guideline for the synthesis of mPEG-polypeptide block copolymers via ring-opening polymerization of N-carboxyanhydrides (NCAs) initiated by an mPEG derivative.^{[2][3][4]}

Materials:

- mPEG-amine (with a molecular weight similar to **mPEG45-diol**)
- γ -Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether
- Trifluoroacetic acid (TFA)
- 33% HBr in acetic acid

Procedure:

- Ring-Opening Polymerization:
 - Dissolve mPEG-amine and BLG-NCA in anhydrous DMF under a nitrogen atmosphere.
 - Stir the reaction mixture at room temperature for 72 hours.
 - Precipitate the resulting mPEG-b-poly(γ -benzyl-L-glutamate) (mPEG-b-PBLG) block copolymer by adding the reaction mixture to an excess of anhydrous diethyl ether.
 - Collect the precipitate by centrifugation and dry under vacuum.
- Deprotection of the Polypeptide Block:
 - Dissolve the mPEG-b-PBLG in TFA.
 - Add 33% HBr in acetic acid to the solution to remove the benzyl protecting groups from the glutamate residues.

- Stir the reaction at room temperature for 1 hour.
- Precipitate the final mPEG-b-poly(L-glutamic acid) (mPEG-b-PLG) by adding the solution to cold diethyl ether.
- Collect the product by centrifugation, wash with diethyl ether, and dry under vacuum.
- Hydrogel Formation:
 - Dissolve the purified mPEG-b-PLG in sterile PBS at a desired concentration (e.g., 8-12% w/v) at 4°C.
 - The solution will form a hydrogel upon warming to 37°C.

Representative Protocol 2: Drug Loading and In Vitro Release Study

This protocol is a general method for loading a drug into a pre-formed hydrogel and studying its release kinetics.

Materials:

- mPEG45-based hydrogel
- Drug of interest (e.g., Doxorubicin)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Shaking incubator

Procedure:

- Drug Loading:
 - Prepare the mPEG45-based hydrogel in a vial at a concentration known to form a gel at 37°C.
 - Prepare a stock solution of the drug in PBS.

- Add a specific volume of the drug solution to the top of the hydrogel.
- Allow the drug to diffuse into the hydrogel by incubating at 37°C for a specified time (e.g., 24 hours).
- In Vitro Release Study:
 - After the loading period, carefully remove the supernatant containing the unloaded drug.
 - Add a fresh aliquot of PBS (pH 7.4) on top of the drug-loaded hydrogel.
 - Place the vial in a shaking incubator at 37°C.
 - At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect the supernatant and replace it with an equal volume of fresh PBS.
 - Determine the concentration of the released drug in the collected supernatants using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
 - Calculate the cumulative drug release as a percentage of the initial amount of drug loaded into the hydrogel.

Representative Protocol 3: Synthesis of a PROTAC using a PEG-diol Linker

This protocol provides a general strategy for the synthesis of a PROTAC using a heterobifunctional PEG linker. **mPEG45-diol** can be functionalized to serve as such a linker.

Materials:

- **mPEG45-diol**
- Warhead (POI-binding ligand) with a reactive group (e.g., amine)
- E3 ligase ligand with a reactive group (e.g., carboxylic acid)
- Coupling reagents (e.g., HATU, DIPEA)

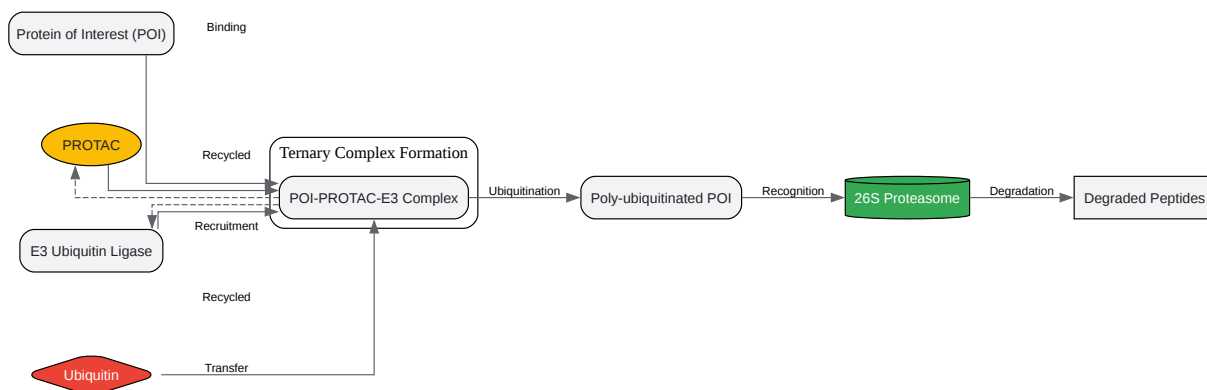
- Appropriate solvents (e.g., DMF, DCM)

Procedure:

- Functionalization of **mPEG45-diol**:
 - The terminal hydroxyl groups of **mPEG45-diol** need to be differentially functionalized to allow for sequential conjugation. For example, one hydroxyl group can be converted to a carboxylic acid and the other to a protected amine or an azide for click chemistry.
- First Coupling Reaction:
 - Couple the E3 ligase ligand to one end of the functionalized mPEG45 linker. For example, if the linker has a carboxylic acid and the E3 ligase ligand has an amine, use standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
 - Purify the resulting E3 ligase-linker intermediate.
- Second Coupling Reaction:
 - Deprotect the other end of the linker, if necessary.
 - Couple the warhead to the deprotected functional group. For example, if the linker now has a free amine and the warhead has a carboxylic acid, use another amide coupling reaction.
 - Alternatively, if using click chemistry, react an azide-functionalized linker with an alkyne-functionalized warhead.
- Purification:
 - Purify the final PROTAC molecule using techniques such as preparative HPLC.
 - Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

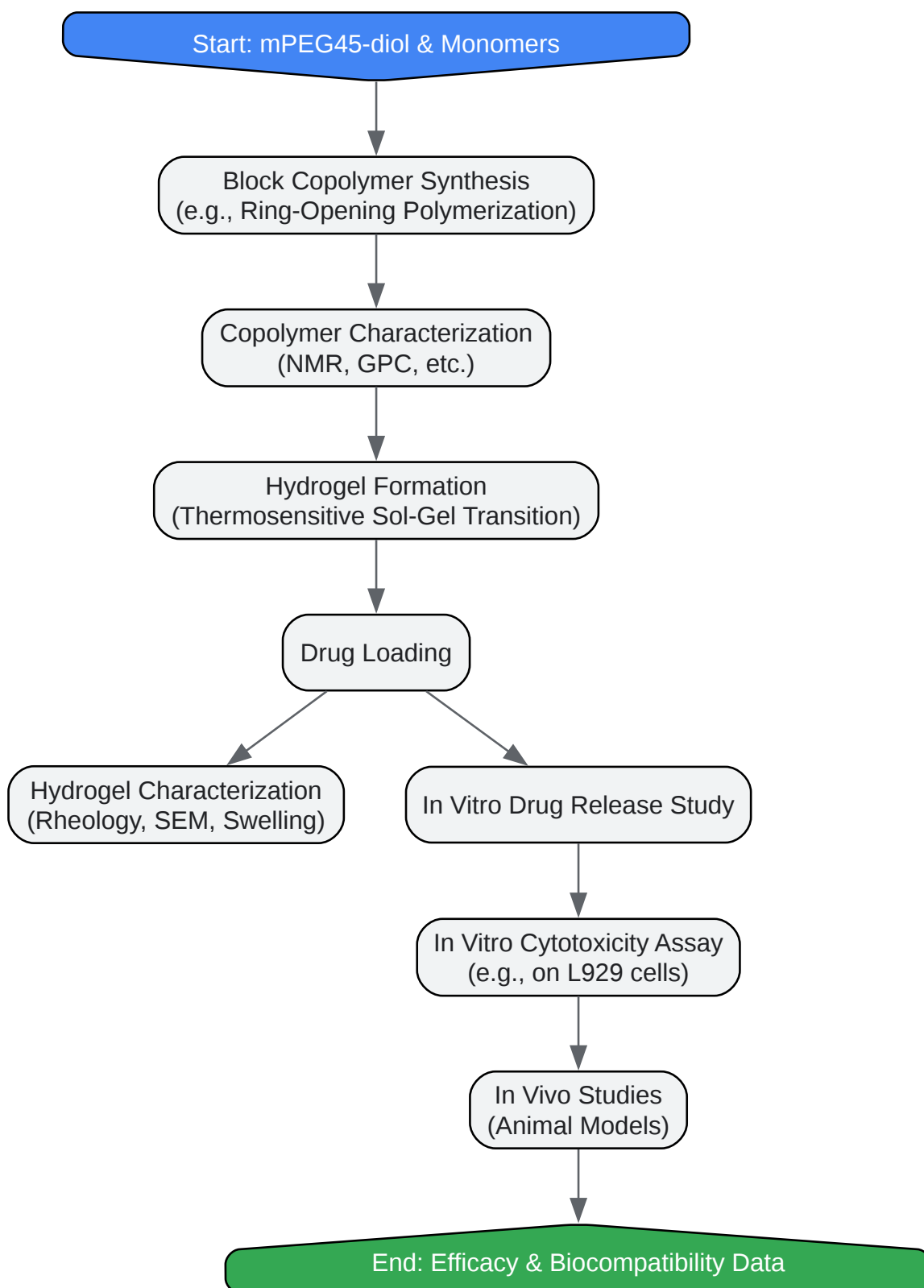
PROTAC Mechanism of Action



[Click to download full resolution via product page](#)

Caption: PROTAC-mediated degradation of a target protein.

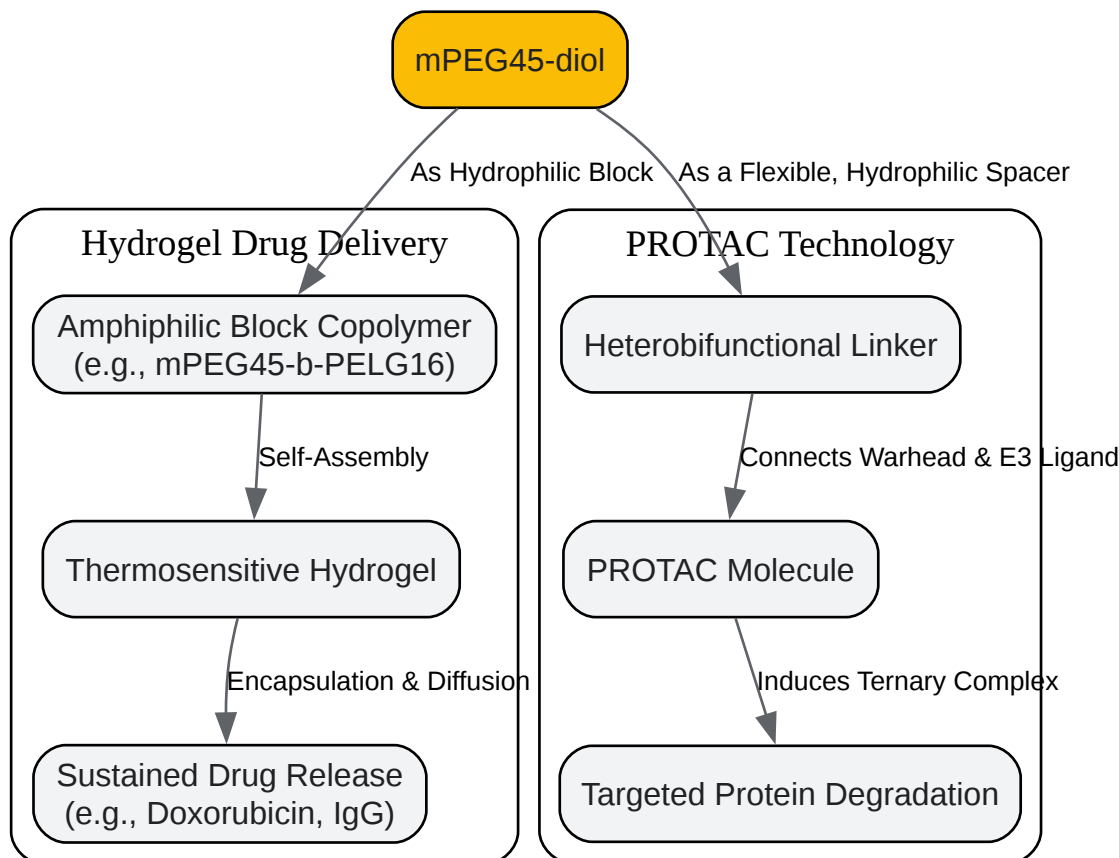
Experimental Workflow for Hydrogel-Based Drug Delivery



[Click to download full resolution via product page](#)

Caption: Workflow for developing a mPEG45-based hydrogel for drug delivery.

Logical Relationship of mPEG45-diol Applications



[Click to download full resolution via product page](#)

Caption: Key biomedical applications derived from **mPEG45-diol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]

- 3. Thermo-Sensitive mPEG-PA-PLL Hydrogel for Drug Release of Calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [mPEG45-diol in Biomedical Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14013095#mpeg45-diol-applications-in-biomedical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com